WS-3: A Comprehensive Technical Guide for Researchers
WS-3: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the TRPM8 Agonist WS-3
Introduction
WS-3, chemically known as N-Ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide, is a synthetic cooling agent that has garnered significant interest in the fields of sensory science, pharmacology, and drug development. Its potent and selective activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the primary sensor for cold stimuli in the human body, makes it a valuable tool for studying thermosensation and a promising candidate for various therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for WS-3, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
WS-3 is a derivative of p-menthane carboxamide. Its chemical structure is characterized by a cyclohexane ring with isopropyl, methyl, and ethylamide functional groups.
Chemical Structure:
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IUPAC Name: N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
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CAS Number: 39711-79-0[1]
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Molecular Formula: C₁₃H₂₅NO[1]
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Molecular Weight: 211.34 g/mol [1]
A summary of the key physicochemical properties of WS-3 is presented in the table below.
| Property | Value | Reference |
| Appearance | White crystalline powder | [2] |
| Melting Point | 88 °C | [3] |
| Boiling Point | 340.5 °C at 760 mmHg | [3] |
| Solubility | Insoluble in water; Soluble in ethanol | [3] |
| XLogP3 | 3.5 | [3] |
| PSA | 29.1 Ų | [3] |
| Specific Rotation | -49° to -54° | [3] |
Biological Activity and Mechanism of Action
The primary biological activity of WS-3 is its potent agonism of the TRPM8 receptor, a non-selective cation channel predominantly expressed in sensory neurons.
TRPM8 Agonism:
WS-3 activates TRPM8 with an EC₅₀ value of approximately 3.7 µM.[4] This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, causing depolarization and the generation of an action potential. This signal is then transmitted to the central nervous system, where it is perceived as a cooling sensation.
Signaling Pathway
The activation of TRPM8 by WS-3 initiates a complex signaling cascade within the sensory neuron. A crucial component of this pathway is the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for channel gating. The influx of Ca²⁺ upon channel opening can activate Phospholipase C (PLC), leading to the hydrolysis of PIP₂ and subsequent modulation of channel activity. G-protein coupled receptors (GPCRs) can also influence TRPM8 activity through Gq-protein signaling, which can either directly interact with the channel or modulate PIP₂ levels.
Experimental Protocols
Synthesis of N-Ethyl-p-menthane-3-carboxamide (WS-3)
Several synthetic routes for WS-3 have been reported. A common method involves the amidation of a p-menthane derivative. The following is a representative protocol:
Route 1: From p-Menthane-3-carbonitrile [1][5]
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Reaction Setup: In a reaction vessel, combine polyphosphoric acid (85%) and ethanol.
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Addition of Reagents: While cooling in an ice bath, slowly add diethylcarbonate dropwise. Subsequently, add p-menthane-3-carbonitrile to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to 150°C and stir for approximately 102 hours.
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Monitoring: Monitor the progress of the reaction by gas chromatography (GC).
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Work-up and Purification: Upon completion, cool the reaction mixture and add distilled water. Neutralize the solution with a sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., ethyl ether). Dry the organic phase over anhydrous magnesium sulfate and remove the solvent by rotary evaporation. The crude product can be further purified by recrystallization from an acetone-water mixture.
Route 2: From L-Menthol [6][7]
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Chlorination: React L-menthol with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, in a suitable solvent like tetrahydrofuran to obtain L-chlorinated menthol.
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Cyanation: React the L-chlorinated menthol with sodium cyanide (NaCN) in the presence of a phase transfer catalyst (e.g., benzyltrimethylammonium chloride) in a solvent such as toluene to yield L-menthyl nitrile.
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Amidation: Heat the L-menthyl nitrile with polyphosphoric acid and triethyl phosphate at 140°C for 5 hours.
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Work-up and Purification: Follow a similar work-up and purification procedure as described in Route 1.
Purification and Analysis
Purification of WS-3 can be achieved through recrystallization.[8] The purity and identity of the synthesized compound can be confirmed using various analytical techniques.
Analytical Methods Workflow:
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Gas Chromatography-Mass Spectrometry (GC/MS): To determine the purity and identify the compound based on its retention time and mass spectrum.
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Liquid Chromatography-Mass Spectrometry (LC/MS): A highly sensitive method for the analysis of WS-3, particularly for trace amounts.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.
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Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Biological Activity Assay: Fluorometric Imaging Plate Reader (FLIPR)
The activity of WS-3 as a TRPM8 agonist can be quantified using a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration.
Protocol Overview: [4][10][11][12]
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Cell Culture: Culture HEK293 cells stably or transiently expressing the human TRPM8 channel in appropriate media and conditions. Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and incubate overnight.
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Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES and probenecid) for 30-60 minutes at 37°C.
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Compound Preparation: Prepare serial dilutions of WS-3 and control compounds in the assay buffer.
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FLIPR Measurement:
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Place the cell plate and the compound plate into the FLIPR instrument.
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Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
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The instrument automatically adds the WS-3 solution to the wells.
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Record the change in fluorescence intensity over time (typically 1-5 minutes) as an indicator of intracellular calcium influx.
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Data Analysis: The increase in fluorescence intensity is proportional to the activation of TRPM8 channels. Calculate the EC₅₀ value by plotting the fluorescence response against the concentration of WS-3 and fitting the data to a dose-response curve.
Conclusion
WS-3 is a well-characterized and potent TRPM8 agonist that serves as an invaluable tool for researchers studying thermosensation and nociception. Its defined chemical structure, well-documented properties, and established biological activity make it a reliable compound for in vitro and in vivo studies. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, analysis, and functional characterization of WS-3, enabling further exploration of its therapeutic potential in areas such as pain management, inflammation, and beyond.
References
- 1. N-Ethyl-p-menthane-3-carboxamide | 39711-79-0 [chemicalbook.com]
- 2. specialchem.com [specialchem.com]
- 3. echemi.com [echemi.com]
- 4. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of N-Ethyl-p-menthane-3-carboxamide_Chemicalbook [chemicalbook.com]
- 6. High-yield synthesis method of n-ethyl-p-menthane-3-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101704765B - Method for synthesizing freshener n-ethyl-p-menthane-3-carboxamide - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. moleculardevices.com [moleculardevices.com]
- 11. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
